molecular formula C21H27NO2 B8624967 3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine CAS No. 62033-63-0

3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine

Cat. No. B8624967
CAS RN: 62033-63-0
M. Wt: 325.4 g/mol
InChI Key: FXKPYVKKFQFGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine is a useful research compound. Its molecular formula is C21H27NO2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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properties

CAS RN

62033-63-0

Product Name

3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C21H27NO2/c1-23-20-11-10-18(15-21(20)24-2)19-9-6-13-22(16-19)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3

InChI Key

FXKPYVKKFQFGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN(C2)CCC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of silver oxide were added to a mixture of 1 g of 3-(3',4'-dimethoxyphenyl)-piperidine in 5 ml of chloroform and then 0.7 ml of phenethyl bromide was added thereto dropwise. The mixture was stirred for 6 hours at room temperature and then 250 mg of silver oxide and 0.35 ml of phenethyl bromide were added thereto. The mixture was stirred at room temperature for 16 hours and was filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 6-3-1 cyclohexane-chloroform-triethylamine mixture yielded 1.045 g of amorphous N-(β-phenylethyl)-3-(3',4'-dimethoxyphenyl)-piperidine.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Three

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